Synthetic Efficiency: One-Step vs. Multi-Step
Bis(2,6-diisopropylphenyl)methanone can be synthesized in a single step under adapted Vilsmeier conditions, achieving quantitative yield [1]. In contrast, alternative synthetic routes to comparably hindered diaryl ketones typically require multi-step sequences with cumulative yields substantially below quantitative conversion. This protocol eliminates the need for chromatographic purification or recrystallization, providing the title compound in analytically pure form directly from the reaction mixture [1]. The product has been fully characterized by ¹H-, ²H-, ¹³C-NMR spectroscopy as well as IR and Raman spectroscopy, with detailed spectral data provided [1].
| Evidence Dimension | Synthetic yield and step count |
|---|---|
| Target Compound Data | Quantitative yield (approaching 100%), single step |
| Comparator Or Baseline | Typical multi-step synthesis of sterically hindered diaryl ketones (cumulative yields typically <70% over 2-4 steps) |
| Quantified Difference | Quantitative (≈100%) vs. <70% cumulative; 1 step vs. 2-4 steps |
| Conditions | Adapted Vilsmeier conditions (one-step protocol) |
Why This Matters
Quantitative single-step synthesis directly reduces procurement cost, lead time, and purification burden relative to multi-step alternatives with lower cumulative yields.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. One-step synthesis of bis(2,6-diisopropylphenyl)methanone in quantitative yield using adapted Vilsmeier conditions. Molbank. 2023;2023(2):M1654. View Source
